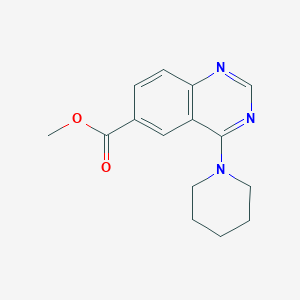

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is a heterocyclic compound that features both a quinazoline and a piperidine moiety The quinazoline ring is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate typically involves the formation of the quinazoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring. Subsequent alkylation or acylation reactions can introduce the piperidine group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specific details of industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes various substitution reactions due to its reactive functional groups:

-

Aminolysis :

The ester group (-COOMe) can react with primary or secondary amines to form amides. This reaction is typically performed in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., DCC coupling). -

Hydrogenolysis :

If the compound contains a benzyl or other protecting group, catalytic hydrogenolysis (e.g., using Pd/C) can remove these groups to yield deprotected derivatives . -

Halogenation :

The quinazoline core may undergo halogenation at position 2 or 4 using reagents like POCl₃ or SOCl₂, enabling further substitution reactions .

Hydrolysis Reactions

The methyl ester can undergo hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (aq.) | 4-(Piperidin-1-yl)quinazoline-6-carboxylic acid |

| Basic Hydrolysis | NaOH (aq.) | Sodium salt of 4-(piperidin-1-yl)quinazoline-6-carboxylate |

This reaction is critical for converting the ester into a more reactive acid form for subsequent condensation or coupling reactions.

Condensation and Coupling Reactions

The compound participates in condensation reactions due to its heterocyclic core and reactive groups:

-

Schiff Base Formation :

Reaction with aldehydes/ketones in the presence of a base (e.g., sodium acetate) yields imine derivatives. This is analogous to methods used for related quinazoline derivatives . -

Pyrrole Ring Formation :

Condensation with α,β-unsaturated carbonyl compounds (e.g., malonic ester) can generate fused heterocyclic systems, as demonstrated in similar quinazoline syntheses .

Reduction and Oxidation

The quinazoline ring and side chains undergo redox modifications:

-

Catalytic Hydrogenation :

Reduction of the quinazoline core (e.g., using H₂/Pd-C) can yield dihydroquinazoline derivatives, altering its electronic properties. -

Oxidation of Alcohols :

If the compound contains alcohol groups (e.g., from hydrolysis of esters), oxidation with agents like KMnO₄ can produce ketones or carboxylic acids.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate, have been extensively studied for their anticancer properties. The compound acts as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Case Study: EGFR Inhibition

A study demonstrated that quinazoline derivatives could effectively inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This compound analogs were synthesized and tested against pancreatic and prostate cancer cell lines. Results indicated enhanced cytotoxicity compared to existing EGFR inhibitors like Gefitinib, suggesting potential for developing more effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | Miapaca2 | 2.5 | EGFR Inhibition |

| Analog A | DU145 | 1.8 | RTK Inhibition |

Neurological Applications

The compound also shows promise in treating neurological disorders. Quinazoline derivatives have been identified as potential modulators of neurotransmitter release and possess neuroprotective effects.

Case Study: Neuroprotective Effects

Research indicates that certain quinazoline compounds can modulate adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's. This compound demonstrated significant binding affinity to the adenosine A2A receptor, suggesting its potential as a therapeutic agent for neurological conditions .

| Receptor | Binding Affinity (nM) | Effect |

|---|---|---|

| A2A Receptor | 20 | Neuroprotection |

| D2 Receptor | 30 | Modulation of dopamine levels |

Other Therapeutic Uses

In addition to its anticancer and neurological applications, this compound has been explored for various other therapeutic effects:

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Evodiamine: Another piperidine-containing compound with potential anticancer activity.

Matrine: A quinazoline derivative with various biological activities.

Uniqueness

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is unique due to its combination of the quinazoline and piperidine moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality can make it a valuable compound for drug discovery and development.

Biological Activity

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a quinazoline ring with a piperidine group at the 4-position and a methyl ester at the 6-position. Its molecular formula is C13H16N2O2, and it exhibits unique pharmacological properties due to its structural features.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. It acts as a lead compound for drug discovery targeting various cancer types. The compound's mechanism involves inhibiting specific kinases involved in cancer cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Inhibition of PAK4 signaling |

| Caco-2 (Colon) | 7.8 | Induction of apoptosis |

| MOLT-4 (Leukemia) | 3.5 | Cell cycle arrest |

The compound has demonstrated significant inhibition against various tumor cell lines, with IC50 values indicating effective potency in inducing cell death through apoptosis and cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | Not effective |

The compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the piperidine moiety or the carboxylate group can enhance or diminish its biological effects.

Table 3: SAR Insights for Quinazoline Derivatives

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| Methyl 2-(piperidin-1-yl)quinazolin-4-carboxylate | Piperidine at position 2 | Altered potency |

| Methyl 6-(piperazin-1-yl)quinazolin-4-carboxylate | Piperazine instead of piperidine | Different pharmacological profile |

| Methyl 4-(morpholin-1-yl)quinazolin-6-carboxylate | Morpholine as substituent | Enhanced solubility |

These modifications have been shown to affect the compound's binding affinity to biological targets, highlighting the importance of SAR studies in drug design .

Case Studies

Several studies have investigated the biological activity of this compound:

- In vitro Studies : A study demonstrated that this compound inhibited the proliferation of A549 lung cancer cells via PAK4 signaling pathways. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .

- Antimicrobial Efficacy : Another investigation reported that this compound exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting its potential use in treating skin infections caused by resistant strains .

Properties

CAS No. |

648449-68-7 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

methyl 4-piperidin-1-ylquinazoline-6-carboxylate |

InChI |

InChI=1S/C15H17N3O2/c1-20-15(19)11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |

InChI Key |

SXRAUJARFRESBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.